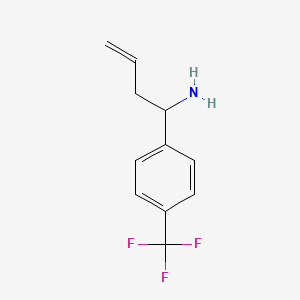
1-(4-Trifluoromethylphenyl)-but-3-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethylphenyl)-but-3-enylamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-3-enylamine chain. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Trifluoromethylphenyl)-but-3-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 4-trifluoromethylbenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride. Another approach involves the use of a Grignard reagent, where 4-trifluoromethylphenylmagnesium bromide reacts with an appropriate amine to form the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-(4-Trifluoromethylphenyl)-but-3-enylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, leading to the formation of new compounds
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Trifluoromethylphenyl)-but-3-enylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylphenyl)-but-3-enylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-(4-Trifluoromethylphenyl)-but-3-enylamine can be compared with other similar compounds, such as 4-(Trifluoromethyl)benzylamine and 4-(Trifluoromethyl)phenylhydrazine . These compounds share the trifluoromethyl group but differ in their structural features and chemical properties. The unique combination of the trifluoromethyl group with the but-3-enylamine chain in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine |
InChI |
InChI=1S/C11H12F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10H,1,3,15H2 |
InChI Key |
XDXBTVVTMUEYAB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


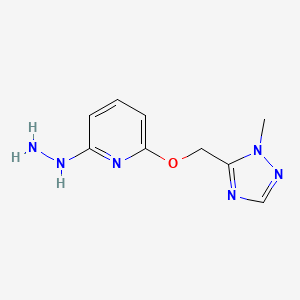
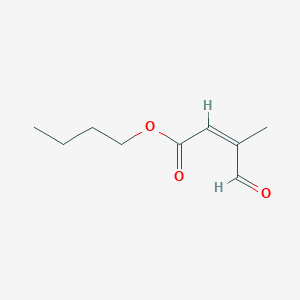
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
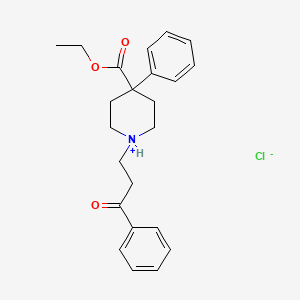
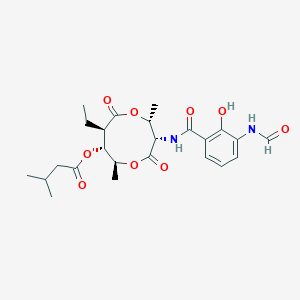
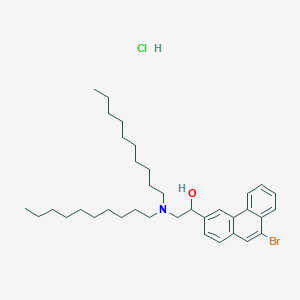
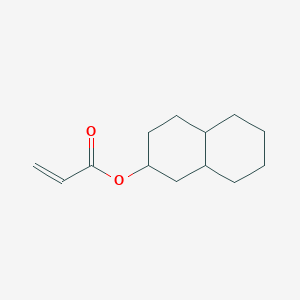
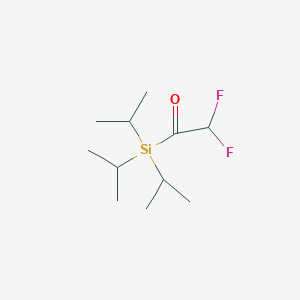
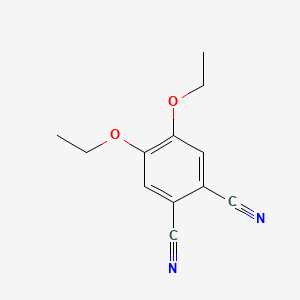
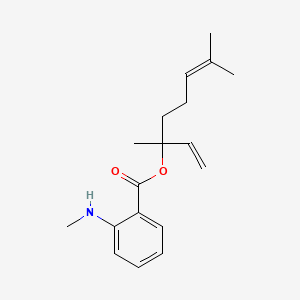
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
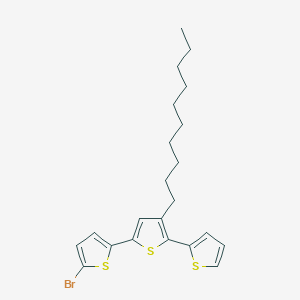
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)

